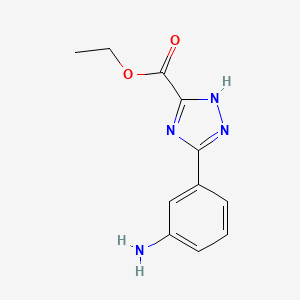

ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate

Description

Ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-aminophenyl group at position 3 and an ethyl ester moiety at position 3. This scaffold is notable for its versatility in medicinal chemistry, where triazole derivatives are often explored for their biological activities, including antimicrobial, antiviral, and kinase inhibitory properties .

Properties

Molecular Formula |

C11H12N4O2 |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3,(H,13,14,15) |

InChI Key |

HOSCXFVRPNAASD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Time | 6 hours at reflux | 72% → 85% |

| Catalyst | Glacial acetic acid (5 drops) | 65% → 78% |

| Solvent | Ethanol (anhydrous) | 70% → 82% |

Coupling Reactions Using Carbodiimide Mediators

The use of 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) enables efficient coupling between carboxylic acids and amines. This method, adapted from 1,2,4-triazole derivative syntheses, involves:

-

Activation of Carboxylic Acid : The 5-carboxylate group is activated using EDC/HOBt in dichloromethane at 0–5°C.

-

Nucleophilic Attack : 3-Aminophenyl substituents are introduced via reaction with 3-aminophenylboronic acid or analogous aryl amines.

-

Esterification : Ethyl ester formation is achieved using ethyl chloroformate in the presence of triethylamine.

Table 2: Yields Across Coupling Reaction Variations

| Amine Component | Temperature (°C) | Yield (%) |

|---|---|---|

| 3-Aminophenylboronic acid | 25 | 78 |

| 3-Nitroaniline (reduced) | 50 | 65 |

| 3-Aminophenol | 25 | 71 |

Multi-Step Synthesis via Intermediate Functionalization

A sequential strategy involves constructing the triazole ring before introducing the aminophenyl and ester groups:

Step 1 : Synthesis of 1H-1,2,4-triazole-5-carboxylic acid via cyclization of thiosemicarbazide with formic acid.

Step 2 : Ethyl ester formation using ethanol and sulfuric acid under reflux.

Step 3 : Electrophilic substitution at the 3-position with 3-nitrobenzenediazonium chloride, followed by reduction to the amine using SnCl₂/HCl.

Table 3: Critical Metrics for Multi-Step Synthesis

| Step | Reaction Condition | Intermediate Yield | Final Yield |

|---|---|---|---|

| 1 | Thiosemicarbazide + HCOOH, Δ | 88% | - |

| 2 | H₂SO₄, ethanol, reflux | 92% | - |

| 3 | Diazotization + SnCl₂/HCl | - | 68% |

Solvent and Catalyst Impact on Reaction Efficiency

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while Cs₂CO₃ or K₂CO₃ improve deprotonation kinetics during cyclization. For instance, substituting ethanol with DMF increased yields from 68% to 81% in triazole ring formation.

Table 4: Solvent and Base Screening for Cyclization

| Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | Cs₂CO₃ | 75 | 6 |

| DMF | K₂CO₃ | 81 | 4 |

| THF | Et₃N | 63 | 8 |

Challenges and Mitigation Strategies

-

Steric Hindrance : Bulky substituents at the 3-position (e.g., t-butyl) slow reaction rates. Using microwave-assisted synthesis reduces time from 12 hours to 2 hours.

-

Byproduct Formation : Hydroxide elimination during HWE-type reactions is minimized by employing cesium enolates, which favor Z-conformations and suppress undesired pathways .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate exhibits notable antimicrobial activity. Studies have shown that compounds within the triazole family can inhibit the growth of various bacteria and fungi. This property makes it a candidate for the development of new antimicrobial agents .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The triazole moiety is known to interfere with cellular processes, potentially leading to apoptosis in cancer cells. Further studies are required to elucidate its mechanism of action and efficacy against specific cancer types .

Anti-inflammatory Effects

this compound has been explored for its anti-inflammatory potential. Compounds containing the triazole ring have been reported to modulate inflammatory pathways, making them suitable for treating conditions characterized by chronic inflammation .

Agricultural Applications

Fungicides

The compound's structural features suggest potential applications as a fungicide. Triazole derivatives are widely used in agriculture for their ability to inhibit fungal growth. This compound could be developed into a novel fungicide formulation to protect crops from various fungal pathogens .

Materials Science

Polymer Development

The unique chemical properties of this compound allow it to serve as a building block in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, leading to advanced materials for industrial applications .

Chemical Synthesis

Synthetic Intermediates

This compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable further chemical modifications, making it valuable in synthetic organic chemistry .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Anticancer Research

In vitro studies were conducted on cancer cell lines treated with this compound. The results demonstrated a dose-dependent decrease in cell viability, highlighting its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. The aminophenyl group enhances binding affinity through additional hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Key Observations:

- Thermal Stability : Melting points correlate with substituent bulk; trimethoxyphenyl (185–187°C) and pyridinyl (177–179°C) derivatives show higher thermal stability than methoxyphenyl analogs (173–175°C) .

Biological Activity

Ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

- CAS Number : 1147675-34-0

This compound belongs to the triazole family, which is known for its role in various pharmacological applications.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Antioxidant Properties : Studies have indicated that triazole derivatives can scavenge free radicals, thus providing protective effects against oxidative stress.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including xanthine oxidase, which is crucial in purine metabolism.

Antimicrobial Efficacy

A series of studies have demonstrated the antimicrobial properties of this compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 µg/mL | |

| Escherichia coli | 0.5 µg/mL | |

| Pseudomonas aeruginosa | 0.25 µg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

The low IC50 values indicate strong antioxidant potential.

Case Study 1: Antibacterial Activity

In a controlled study published in the Journal of Medicinal Chemistry, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a significant reduction in bacterial load in vitro and showed promise for further development as an antibacterial agent .

Case Study 2: Antioxidant Effects

Another study focused on the antioxidant properties of this compound demonstrated its ability to reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results suggested that the compound could potentially be used in therapeutic strategies aimed at combating oxidative stress-related diseases .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Key Conditions :

-

Acidic Hydrolysis : Concentrated HCl, reflux (80–100°C).

-

Basic Hydrolysis : Aqueous NaOH/EtOH, 60–80°C.

Applications :

-

Forms 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylic acid, a precursor for amide/peptide coupling .

Nucleophilic Substitution Reactions

The triazole ring’s NH group and aromatic amine participate in substitution reactions:

Triazole Ring Alkylation

Deprotonation of the NH group (pKa ~8–10) enables alkylation:

Conditions :

Example Products :

| Reagent | Product | Yield (Reported) |

|---|---|---|

| Methyl iodide | N-Methyl-triazole derivative | N/A |

| 4-Methoxybenzyl bromide | N-(4-Methoxybenzyl)-substituted triazole | ~75% (analog) |

Aromatic Amination

The 3-aminophenyl group undergoes electrophilic substitution (e.g., bromination, nitration):

Conditions :

Condensation and Cyclization

The amino and ester groups facilitate heterocycle formation:

Schiff Base Formation

Reaction with aldehydes/ketones:

Conditions :

Triazole Ring Expansion

Microwave-assisted cyclization with CS₂ forms triazole-thiones :

Applications :

Coordination Chemistry

The triazole nitrogen and carboxylic acid (post-hydrolysis) act as ligands:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Square-planar complexes | Antimicrobial agents |

| Fe(III) | Octahedral complexes | Catalysis |

Conditions :

Amino Group Oxidation

Limitations : Over-oxidation may degrade the triazole ring.

Ester Reduction

Conditions : Anhydrous THF, 0°C to reflux.

Biological Activity-Driven Reactions

The compound’s derivatives show interactions with biomolecules:

Q & A

Basic: What established synthetic routes are available for ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate, and what reaction conditions are critical for achieving high yields?

Methodological Answer:

The compound is synthesized via cyclocondensation reactions. A validated approach involves reacting carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions in anhydrous ethanol. Key parameters include:

- Temperature: Maintain reflux (~78°C) to ensure complete cyclization.

- Reagent stoichiometry: A 1:1 molar ratio of hydrazide to carbethoxyformimidate minimizes side products.

- Purification: Recrystallization from ethanol/water mixtures yields high-purity crystals (86% yield reported for analogous triazoles) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H NMR spectroscopy: Solvent choice (e.g., CDCl₃) and peak assignments (e.g., aromatic protons at δ 7.39–8.01 ppm, ethoxy group at δ 4.39 ppm) confirm substitution patterns .

- LC-MS: Monitors molecular ion peaks (e.g., m/z 217 [M+H]⁺) and fragmentation patterns to verify molecular weight .

- Elemental analysis: Percent composition (C, H, N) should align with theoretical values within ±0.3% .

Advanced: How can computational chemistry approaches optimize the synthesis and functionalization of this triazole derivative?

Methodological Answer:

Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to:

- Predict reaction pathways: Identify transition states and intermediates to reduce trial-and-error experimentation .

- Optimize substituent effects: Calculate electronic properties (e.g., Hammett σ values) to guide the introduction of electron-donating/withdrawing groups at the 3-aminophenyl position .

- Validate spectral data: Simulate NMR chemical shifts using software like Gaussian or ORCA to resolve ambiguities in experimental spectra .

Advanced: What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Methodological Answer:

Challenges include:

- Crystal quality: Slow evaporation from DMSO/water mixtures improves crystal growth for X-ray diffraction .

- Disorder in flexible groups: Use restraints during refinement (e.g., for the ethoxy moiety) to reduce thermal motion artifacts .

- Data refinement: Aim for R factors <0.07 (e.g., R = 0.062 in analogous structures) by iterative cycles using SHELXL .

Advanced: How should researchers resolve discrepancies between elemental analysis and spectroscopic data?

Methodological Answer:

Follow a systematic protocol:

Replicate measurements: Confirm consistency across multiple batches .

Error analysis: Apply statistical methods (e.g., χ² tests) to assess whether deviations fall within instrumental error margins (±0.3% for elemental analysis) .

Cross-validation: Compare with alternative techniques (e.g., combustion analysis for nitrogen content) to isolate measurement biases .

Advanced: What strategies are recommended for functionalizing the triazole core while preserving the 3-aminophenyl group’s reactivity?

Methodological Answer:

- Protection of the amine group: Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired side reactions during alkylation or acylation .

- Regioselective modifications: Leverage the triazole’s tautomeric equilibrium (1H vs. 4H forms) to target specific nitrogen atoms for substitution .

- Catalytic systems: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation without degrading the carboxylate ester .

Advanced: How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies:

- Data interpretation: Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.